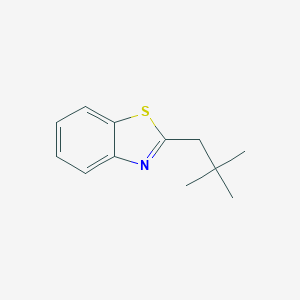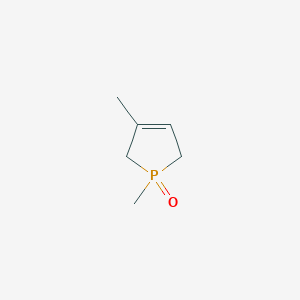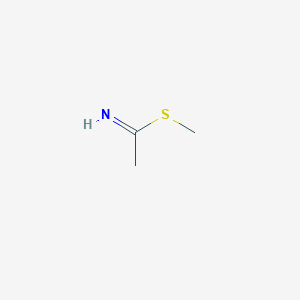
Methyl thioacetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl thioacetimidate, also known as methyl 2-imino-3-(methylthio)butyrate, is a chemical compound that has gained significant attention in the field of scientific research. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Methyl thioacetimidate has been extensively studied for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl thioacetimidate thioacetimidate is not fully understood, but it is believed to act as a nucleophile in various reactions. It can also act as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl thioacetimidate thioacetimidate. However, it has been shown to exhibit low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl thioacetimidate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it can be used as a key intermediate in the synthesis of various organic compounds. However, it also has several limitations, including its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on Methyl thioacetimidate thioacetimidate. One potential area of research is the development of new synthetic methods for the compound. Another potential area of research is the exploration of its potential applications in catalysis and asymmetric synthesis. Additionally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of Methyl thioacetimidate thioacetimidate.
Synthesemethoden
Methyl thioacetimidate can be synthesized through various methods, including the reaction of Methyl thioacetimidate 2-bromo-3-Methyl thioacetimidatebutyrate and thioacetamide, or the reaction of Methyl thioacetimidate 2-chloro-3-Methyl thioacetimidatebutyrate and potassium thioacetate. The latter method is preferred due to its higher yield and lower toxicity. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the product is purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl thioacetimidate has been widely used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been studied for its potential applications in the field of catalysis, where it can be used as a ligand for metal catalysts. Methyl thioacetimidate has been shown to exhibit unique properties that make it a promising candidate for various applications.
Eigenschaften
CAS-Nummer |
17572-18-8 |
|---|---|
Produktname |
Methyl thioacetimidate |
Molekularformel |
C3H7NS |
Molekulargewicht |
89.16 g/mol |
IUPAC-Name |
methyl ethanimidothioate |
InChI |
InChI=1S/C3H7NS/c1-3(4)5-2/h4H,1-2H3 |
InChI-Schlüssel |
YYKXMTXALJYVCN-UHFFFAOYSA-N |
SMILES |
CC(=N)SC |
Kanonische SMILES |
CC(=N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





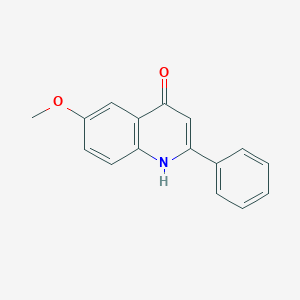
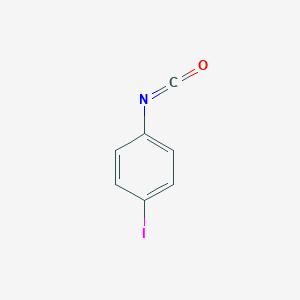



![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)


![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)
